molecular formula C23H30N2O6 B4914383 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE

Cat. No.: B4914383
M. Wt: 430.5 g/mol
InChI Key: AXUIWFRDZVECQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two aromatic rings substituted with methoxy groups and connected through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves the reaction of 2,4-dimethoxybenzyl chloride with 3,4,5-trimethoxybenzoyl chloride in the presence of piperazine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using column chromatography or recrystallization techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is unique due to the presence of both 2,4-dimethoxyphenyl and 3,4,5-trimethoxybenzoyl moieties connected through a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6/c1-27-18-7-6-16(19(14-18)28-2)15-24-8-10-25(11-9-24)23(26)17-12-20(29-3)22(31-5)21(13-17)30-4/h6-7,12-14H,8-11,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUIWFRDZVECQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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